
Cilazapril monohydrate
Overview
Description
Cilazapril monohydrate is a potent angiotensin-converting enzyme inhibitor (ACEI) used in the treatment of hypertension and congestive heart failure. As a prodrug, it is hydrolyzed to its active metabolite, cilazaprilat, after absorption. Its molecular formula is C22H31N3O5·H2O, and it is classified under HS code 29339940 for international trade . Structurally, it features a pyridazinodiazepine core with a bulky bicyclic group in the P2' position, contributing to its high selectivity for tissue ACE isoforms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cilazapril involves several steps, starting from the preparation of the key intermediate, (S,S)-6-t-butoxycarbonyl-hexahydro-1-pyridazinylcarbonyl-1,3-dioxo-2-isoindolebutyric acid . This intermediate is then subjected to further reactions to form cilazapril. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, cilazapril is produced using large-scale chemical synthesis methods. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and stability of the final product . The industrial production methods are designed to optimize yield and minimize impurities.
Chemical Reactions Analysis
Core Reaction Mechanism
The primary synthesis involves the coupling of ethyl (R)-2-(trifluoromethane sulfonyloxy)-4-phenyl butyrate (I) with (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate (II) in the presence of N-methylmorpholine as a base . This reaction proceeds under reflux in methylene chloride, followed by acid hydrolysis with HCl to yield the final product .
Reaction Conditions :
- Solvent: Methylene chloride (300–400 mL)
- Base: N-methylmorpholine (21 g)
- Temperature: 80–85°C (12–18 hours)
- Acid Hydrolysis: HCl gas (20°C, 3–18 hours) .
Key Intermediates and Byproducts
- Intermediate III : Ethyl (R)-2-(4-nitro benzene sulfonyloxy)-4-phenyl butyrate (II reacts with I)
- Final Product : Cilazapril monohydrate (yield: 69.2 g) .
Degradation Pathways
This compound undergoes autocatalytic degradation, particularly in the presence of hydrochlorothiazide (HCTZ), which acts as a catalyst .
Degradation Mechanism
The reaction follows the Prout-Tompkins kinetic model :
where and are initial and remaining concentrations, respectively .
Key Factors :
- Catalyst : HCTZ accelerates degradation by lowering induction time and increasing reaction rate constants .
- Environmental Effects :
Hydrochlorothiazide (HCTZ) Interaction
HCTZ co-formulation with this compound induces degradation via a non-reactive catalytic mechanism :
- Kinetic Data :
pH Sensitivity
This compound is unstable under acidic (pH < 4) and basic (pH > 8) conditions , leading to the formation of its active metabolite cilazaprilat .
Shelf-Life Determinants
- Blister Packaging : Protects against humidity-induced degradation, extending by 15% .
- Storage Conditions : Optimal stability at 25°C, 60% RH .
Degradation Products
The primary degradation product is 9-amino-10-oxo-octahydro-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid , identical to that of pure cilazapril .
Key Reagents and Solvents
Reagent/Solvent | Role | References |
---|---|---|
Methylene Chloride | Reaction medium | |
N-methylmorpholine | Base for substitution | |
HCl Gas | Hydrolysis catalyst | |
TFA | Deprotection agent |
Scientific Research Applications
Cilazapril monohydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving angiotensin-converting enzyme inhibitors.
Biology: this compound is used to study the effects of angiotensin-converting enzyme inhibition on various biological processes.
Industry: this compound is used in the pharmaceutical industry for the development of new antihypertensive drugs.
Mechanism of Action
Cilazapril monohydrate exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II . By blocking this conversion, cilazapril reduces the levels of angiotensin II, leading to decreased vasoconstriction and reduced blood pressure. The molecular targets of cilazapril include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Structural Comparison
Cilazapril shares structural similarities with quinapril, both possessing a bicyclic P2' group that enhances tissue selectivity . Unlike enalapril and lisinopril, which have linear side chains, cilazapril’s bulky structure confers distinct chromatographic behavior, evidenced by higher hRF values in thin-layer chromatography (TLC) .
Table 1: Structural Features of ACE Inhibitors
Compound | Core Structure | P2' Group | Prodrug Activation |
---|---|---|---|
Cilazapril | Pyridazinodiazepine | Bulky bicyclic | Yes (to cilazaprilat) |
Quinapril | Bicyclic tetrahydroisoquinoline | Bulky bicyclic | Yes |
Enalapril | Proline derivative | Linear ethyl ester | Yes (to enalaprilat) |
Lisinopril | Lysine-proline analog | Linear carboxylate | No (active form) |
Captopril | Sulfhydryl-containing | Linear thiol | No (active form) |
Pharmacokinetic and Pharmacodynamic Profiles
- Metabolism: Cilazapril requires hydrolysis to cilazaprilat, similar to enalapril and quinapril, whereas lisinopril is active without conversion .
- Half-Life: Cilazaprilat has a prolonged half-life (~30–50 hours), enabling once-daily dosing, comparable to lisinopril (~12 hours) but longer than enalaprilat (11 hours) .
Table 2: Pharmacokinetic Parameters
Compound | IC50 (nM) | Bioavailability (%) | Half-Life (Active Metabolite) |
---|---|---|---|
Cilazapril | 1.94* | ~60 | 30–50 hours |
Enalapril | 1.94 | ~60 | 11 hours |
Lisinopril | 1.2 | ~25 | 12 hours |
Quinapril | 1.1 | ~60 | 3 hours (quinaprilat: 25 hours) |
IC50 values for ACE inhibition. *Data from cilazaprilat .
Stability and Formulation Considerations
Cilazapril’s ester group is highly sensitive to hydrolysis, necessitating stabilization in formulations. Studies using lignin-CTAB spherical particles (LC-2a) improved its stability, reducing degradation by 40% compared to pure cilazapril under accelerated conditions . In contrast, lisinopril’s carboxylate structure confers inherent stability, avoiding such formulation challenges .
Table 3: Stability Data Under Hydrolytic Conditions
Formulation | Degradation Rate (k) | Half-Life (Days) |
---|---|---|
Pure Cilazapril | 0.028 day<sup>-1</sup> | 24.8 |
CIL@Lignin-CTAB-2a (1:1) | 0.017 day<sup>-1</sup> | 40.7 |
Data derived from kinetic studies using HPLC analysis
Biological Activity
Cilazapril monohydrate is a potent angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension and congestive heart failure. As a prodrug, it is converted into its active form, cilazaprilat, which exerts its pharmacological effects by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
Cilazapril acts by blocking the ACE enzyme, which leads to decreased levels of angiotensin II. This results in reduced vasoconstriction and lower secretion of aldosterone, promoting sodium and water excretion. The overall effect is a reduction in blood pressure and alleviation of heart failure symptoms.
- Inhibition of Angiotensin II Production : Cilazapril inhibits the conversion of angiotensin I to angiotensin II, leading to decreased vascular resistance and blood pressure .
- Increased Renin Activity : The decrease in angiotensin II levels removes negative feedback on renin release, resulting in increased plasma renin activity (PRA) and angiotensin I concentrations .
- Bradykinin Levels : Cilazapril may also influence bradykinin levels by inhibiting kininase II, contributing to vasodilation .
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for understanding its efficacy and safety:
Clinical Efficacy
Cilazapril has been evaluated extensively in clinical trials for its antihypertensive effects:
- Elderly Population : A study involving 83 elderly patients demonstrated that cilazapril effectively lowered sitting diastolic blood pressure (SDBP) from an average of 102.7 mm Hg to 89.4 mm Hg after 12 weeks (p < 0.001) with 75% of patients achieving a decrease of at least 10 mm Hg .
- Combination Therapy : In trials assessing the combination of cilazapril with hydrochlorothiazide (HCTZ), significant increases in blood pressure reduction were noted, with SDBP decreasing from 4.3 mm Hg to 11.1 mm Hg after adding HCTZ .
Safety Profile
Cilazapril is generally well-tolerated; however, some adverse effects have been reported:
- Common Side Effects : Elevated serum potassium levels (>5.5 mEq/L) occurred in approximately 0.7% of patients .
- Angioedema Risk : There is a risk of angioedema associated with ACE inhibitors like cilazapril, with an incidence rate between 0.1% and 0.5% . This condition can be serious and requires immediate medical attention.
Case Studies
A multicenter trial involving over 4000 patients across various demographics confirmed the efficacy and safety of cilazapril in managing hypertension and heart failure:
- Patient Demographics : Included elderly patients, those with renal impairment, and individuals with comorbid conditions such as chronic obstructive pulmonary disease.
- Results Summary : The majority of participants experienced significant reductions in blood pressure without severe adverse reactions, reinforcing cilazapril's role as a first-line agent in hypertension management.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of cilazapril monohydrate in hypertension research?
this compound is a competitive angiotensin-converting enzyme (ACE) inhibitor that blocks the conversion of angiotensin I to angiotensin II, reducing vasoconstriction and aldosterone secretion. Methodologically, its inhibitory activity can be quantified using in vitro ACE activity assays, where IC₅₀ values are determined via spectrophotometric measurement of hippuric acid release from the substrate hippuryl-histidyl-leucine . Pharmacodynamic studies often pair this with in vivo models (e.g., spontaneously hypertensive rats) to validate blood pressure reduction and plasma ACE activity suppression .
Q. How is this compound characterized for purity and stability in pharmaceutical formulations?
The European Pharmacopoeia (EP) specifies reverse-phase HPLC with UV detection (210 nm) for purity analysis, ensuring ≥98.5% cilazapril content. Stability studies under ICH guidelines involve forced degradation (e.g., heat, light, pH extremes) followed by HPLC to monitor degradation products. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for determining dehydration kinetics and melting points, with this compound showing a stability order lower than Telmisartan but higher than Terazosin .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different experimental models?
Discrepancies in efficacy (e.g., variable blood pressure reduction in rodent vs. primate models) often arise from species-specific ACE enzyme affinity or pharmacokinetic differences. To address this, employ species-specific ACE isoform profiling using recombinant enzymes and compare inhibition constants (Ki). Pharmacokinetic studies should quantify bioavailability and metabolite profiles (e.g., cilazaprilat) via LC-MS/MS in plasma/tissue homogenates . Cross-model validation using genetically modified animals (e.g., ACE knockout mice) can isolate cilazapril’s direct effects from compensatory pathways .
Q. What experimental designs optimize the assessment of this compound’s anti-inflammatory effects in atherosclerosis?
Atherosclerosis models (e.g., ApoE⁻/⁻ mice fed high-fat diets) require longitudinal measurement of inflammatory markers (VCAM-1, TNF-α) via immunohistochemistry and Western blot. Co-administration with RAAS pathway antagonists (e.g., AT1 receptor blockers) can differentiate cilazapril-specific effects. Include positive controls (e.g., enalapril) and validate findings with siRNA targeting ACE or angiotensin II receptors . Statistical optimization tools (e.g., Design Expert) may refine dose-response studies .
Q. How does this compound’s selectivity for DAT (dopamine transporter) impact neuropharmacological research?
While primarily an ACE inhibitor, this compound exhibits off-target DAT binding (Ki = 8.63 nM), which may confound neurobehavioral studies. To isolate ACE-related effects, use radioligand displacement assays with [³H]WIN 35,428 for DAT and parallel SERT/NET profiling. In vivo microdialysis in striatal regions can correlate DAT inhibition with dopamine efflux, while knockout models (DAT⁻/⁻ mice) clarify cilazapril’s specificity .
Q. Methodological Resources
- Structural Analysis : X-ray crystallography (InChI key: JQRZBPFGBRIWSN-YOTVLOEGSA-N) and NMR for conformation studies .
- Thermal Stability : TGA/DSC protocols from American Journal of Analytical Chemistry (activation energy calculations via Horowitz-Metzger method) .
- Biological Assays : ACE inhibition kits (commercial or custom), LC-MS/MS for metabolite quantification, and CRISPR models for pathway validation .
Properties
IUPAC Name |
(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5.H2O/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26;/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28);1H2/t17-,18-,19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRZBPFGBRIWSN-YOTVLOEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
88768-40-5 (anhydrous) | |
Record name | Cilazapril [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092077786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00238846 | |
Record name | Cilazapril monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92077-78-6 | |
Record name | Cilazapril monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92077-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cilazapril [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092077786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cilazapril monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CILAZAPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19KW7PI29F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.